
4-(Piperazin-1-ylmethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(piperazin-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It features a benzaldehyde group attached to a piperazine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(piperazin-1-yl)methyl]benzaldehyde typically involves the reaction of piperazine with benzaldehyde under controlled conditions. One common method involves the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of 4-[(piperazin-1-yl)methyl]benzaldehyde may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(piperazin-1-yl)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 4-[(piperazin-1-yl)methyl]benzoic acid.
Reduction: 4-[(piperazin-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(piperazin-1-yl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the field of neuropharmacology.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4-[(piperazin-1-yl)methyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific derivative or application .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Similar structure but with a methyl group on the piperazine ring.
4-(4-Methylpiperazino)benzaldehyde: Another derivative with a methyl group on the piperazine ring.
Uniqueness
4-[(piperazin-1-yl)methyl]benzaldehyde is unique due to its specific structural features, which allow for versatile chemical modifications.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-(piperazin-1-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C12H16N2O/c15-10-12-3-1-11(2-4-12)9-14-7-5-13-6-8-14/h1-4,10,13H,5-9H2 |
InChI Key |
MASHZAONJZRFTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


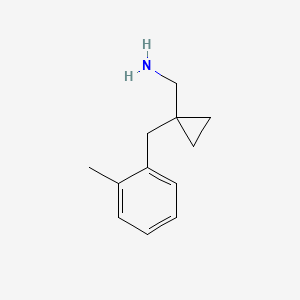
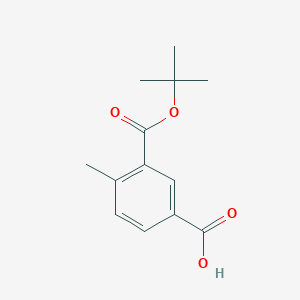
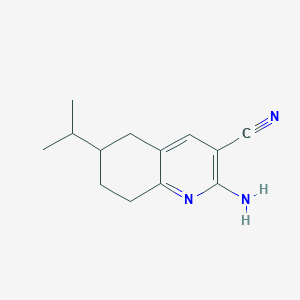
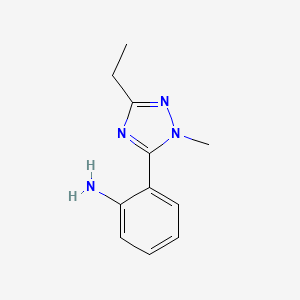
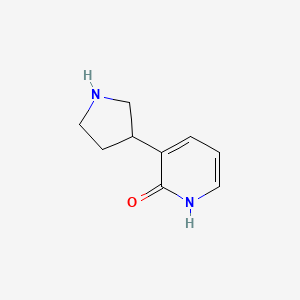
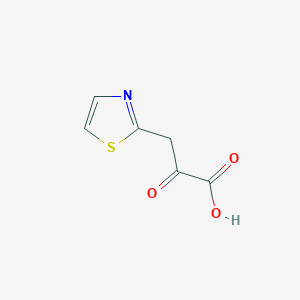
![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)
![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13533535.png)
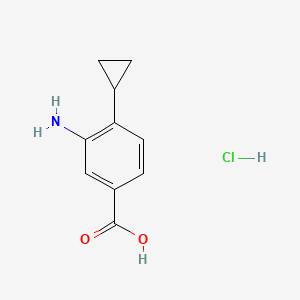
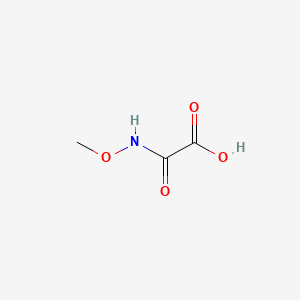
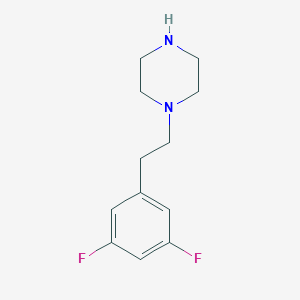
![1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B13533562.png)
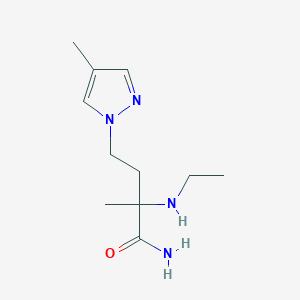
![1-(Benzo[b]thiophen-3-yl)propan-2-one](/img/structure/B13533569.png)
